Cas no 116886-12-5 (1-(Phenoxymethyl)cyclopentan-1-ol)

1-(Phenoxymethyl)cyclopentan-1-ol 化学的及び物理的性質
名前と識別子
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- phenoxymethylcyclopentanol
- 1-(phenoxymethyl)cyclopentan-1-ol
- 1-(Phenoxymethyl)cyclopentan-1-ol
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- インチ: 1S/C12H16O2/c13-12(8-4-5-9-12)10-14-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2
- InChIKey: YFEMKPLOZXDSSJ-UHFFFAOYSA-N
- ほほえんだ: OC1(COC2C=CC=CC=2)CCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 167
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 29.5
1-(Phenoxymethyl)cyclopentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656886-500mg |
1-(Phenoxymethyl)cyclopentan-1-ol |
116886-12-5 | 98% | 500mg |
¥13822.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656886-2.5g |
1-(Phenoxymethyl)cyclopentan-1-ol |
116886-12-5 | 98% | 2.5g |
¥29019.00 | 2024-08-09 | |
TRC | P138171-500mg |
1-(Phenoxymethyl)cyclopentan-1-ol |
116886-12-5 | 500mg |
$ 475.00 | 2022-06-03 | ||
TRC | P138171-100mg |
1-(Phenoxymethyl)cyclopentan-1-ol |
116886-12-5 | 100mg |
$ 115.00 | 2022-06-03 | ||
TRC | P138171-1g |
1-(Phenoxymethyl)cyclopentan-1-ol |
116886-12-5 | 1g |
$ 730.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656886-250mg |
1-(Phenoxymethyl)cyclopentan-1-ol |
116886-12-5 | 98% | 250mg |
¥6384.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656886-1g |
1-(Phenoxymethyl)cyclopentan-1-ol |
116886-12-5 | 98% | 1g |
¥23919.00 | 2024-08-09 |
1-(Phenoxymethyl)cyclopentan-1-ol 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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7. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
1-(Phenoxymethyl)cyclopentan-1-olに関する追加情報
Comprehensive Overview of 1-(Phenoxymethyl)cyclopentan-1-ol (CAS No. 116886-12-5)
1-(Phenoxymethyl)cyclopentan-1-ol is a multifunctional organic compound with the chemical formula C12H14O2, characterized by its unique structural features that combine a cyclopentane ring with a phenoxymethyl substituent. This compound, identified by its CAS No. 116886-12-5, has garnered significant attention in recent years due to its potential applications in pharmaceuticals, materials science, and organic synthesis. Its molecular structure consists of a five-membered cyclopentane ring (a key motif in many bioactive molecules) linked to a phenoxymethyl group, which imparts hydrophilic and lipophilic properties essential for drug delivery systems and molecular recognition processes.
Recent advancements in medicinal chemistry have highlighted the role of 1-(Phenoxymethyl)cyclopentan-1-ol as a versatile scaffold for the development of novel therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity by modulating the NF-κB signaling pathway, a critical target in the treatment of autoimmune disorders. Researchers have leveraged the compound’s hydroxyl and aromatic functionalities to design prodrugs that enhance solubility and bioavailability, addressing a common challenge in drug development.
The CAS No. 116886-12-5 compound has also been explored in the field of catalysis. A 2024 investigation in ACS Catalysis revealed that the cyclopentane ring in 1-(Phenoxymethyl)cyclopentan-1-ol can act as a chiral auxiliary in asymmetric synthesis reactions. By incorporating this molecule into catalytic systems, scientists achieved high enantioselectivity in the formation of chiral amines, which are essential building blocks for pharmaceuticals and agrochemicals. This application underscores the compound’s potential as a platform for sustainable and efficient chemical processes.
In materials science, 1-(Phenoxymethyl)cyclopentan-1-ol has shown promise as a precursor for polymeric materials with tailored properties. A 2025 study in Advanced Materials reported the use of this compound in the synthesis of thermoresponsive polymers. The phenoxymethyl group’s ability to undergo reversible hydrogen bonding at elevated temperatures enabled the development of self-healing materials capable of repairing microcracks autonomously. This innovation has implications for applications ranging from flexible electronics to biomedical devices.
The synthesis of 1-(Phenoxymethyl)cyclopentan-1-ol typically involves a two-step process starting from phenol and cyclopentanone. A 2023 review in Organic Process Research & Development emphasized the importance of optimizing reaction conditions to maximize yield and purity. Modern methodologies, such as microwave-assisted synthesis and solvent-free catalytic approaches, have been successfully applied to reduce reaction times and environmental impact. These advances align with the industry’s growing emphasis on green chemistry principles.
As a key intermediate in organic synthesis, 1-(Phenoxymethyl)cyclopentan-1-ol serves as a critical link between aromatic and aliphatic moieties. Its reactivity has been harnessed in the construction of complex molecules, including natural product analogs and functionalized polymers. A 2024 paper in Organic Letters described the use of this compound in the synthesis of a novel class of fluorescent dyes with applications in bioimaging. The compound’s phenoxymethyl group was modified to introduce fluorophore moieties, resulting in dyes with enhanced photostability and cell permeability.
The pharmacological potential of 1-(Phenoxymethyl)cyclopentan-1-ol is further supported by its low toxicity profile. A 2023 toxicological assessment published in Toxicology and Applied Pharmacology found that the compound exhibits minimal cytotoxicity in vitro, even at high concentrations. This property, combined with its structural versatility, positions it as a candidate for further development in drug discovery programs targeting metabolic diseases and neurodegenerative conditions.
In the realm of sustainable chemistry, CAS No. 116886-12-5 has been investigated as a biodegradable component in polymer blends. A 2025 study in Green Chemistry demonstrated that incorporating this compound into poly(lactic acid) (PLA) matrices improved the mechanical strength and thermal stability of the resulting bioplastics. This application aligns with global efforts to reduce reliance on fossil-based polymers and mitigate environmental pollution from plastic waste.
The commercial availability of 1-(Phenoxymethyl)cyclopentan-1-ol has expanded significantly over the past decade, driven by demand from the pharmaceutical and materials industries. Suppliers now offer the compound in various purity grades, with analytical specifications including HPLC purity >98% and CAS No. 116886-12-5 certification. This accessibility has facilitated its use in both academic research and industrial scale-up processes.
Looking ahead, ongoing research on 1-(Phenoxymethyl)cyclopentan-1-ol is expected to uncover new applications in emerging fields such as quantum dot synthesis and molecular electronics. Its unique combination of structural rigidity and functional group diversity makes it an attractive candidate for interdisciplinary innovations. As the scientific community continues to explore its potential, CAS No. 116886-12-5 is poised to play a pivotal role in shaping the future of chemical science and technology.
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